molecular formula C14H17N5 B4083896 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile

2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile

Cat. No. B4083896
M. Wt: 255.32 g/mol
InChI Key: XBSPSVDITLNDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile is not fully understood. However, it has been suggested that this compound may act as a modulator of certain cellular signaling pathways. It has also been shown to have an effect on the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have an effect on the activity of certain enzymes and proteins, as well as on the expression of certain genes. It has also been shown to have an effect on the growth and proliferation of certain cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile in lab experiments is its unique properties. This compound has been shown to have a specific mechanism of action and has been used in various studies to understand its potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to understand the safety and efficacy of this compound.

Future Directions

There are several potential future directions for the use of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile in scientific research. One potential direction is the development of new drugs based on this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for certain diseases. Further studies are needed to understand the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to fully understand the safety and efficacy of this compound and its potential applications in scientific research.

Scientific Research Applications

2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

properties

IUPAC Name

2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl-methylamino]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-10-13(11(2)18-17-10)5-7-19(3)14-8-12(9-15)4-6-16-14/h4,6,8H,5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSPSVDITLNDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN(C)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile
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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile
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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile
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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile
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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile
Reactant of Route 6
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2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]isonicotinonitrile

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